molecular formula C9H13N B1606968 3-(Tert-butyl)pyridine CAS No. 38031-78-6

3-(Tert-butyl)pyridine

Cat. No.: B1606968
CAS No.: 38031-78-6
M. Wt: 135.21 g/mol
InChI Key: FBUIIWHYTLCORM-UHFFFAOYSA-N
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Description

3-(Tert-butyl)pyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where a tert-butyl group is attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

3-(Tert-butyl)pyridine is a compound that has been found to have significant effects in various applications. In the context of dye-sensitized solar cells, it acts as a specific additive of redox electrolyte . In the context of antifungal activity, it has been found to interact with Sterol 14-alpha demethylase (CYP51) protein from Candida albicans .

Mode of Action

The mode of action of this compound depends on its application. In dye-sensitized solar cells, it interacts with the redox electrolyte to enhance the performance of the cells . In antifungal applications, it inhibits the formation of yeast to mold as well as ergosterol formation by interacting with the CYP51 protein .

Biochemical Pathways

In the context of antifungal activity, it has been found to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Pharmacokinetics

A related compound, cp-533,536, has been studied in rats, and it was found that the compound was extensively metabolized and predominantly excreted in feces

Result of Action

The result of the action of this compound varies depending on its application. In dye-sensitized solar cells, it enhances the performance of the cells . In antifungal applications, it exhibits potent activity against Candida spp., including several multidrug-resistant strains .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, in the fabrication of perovskite solar cells, the addition of 4-tert-butylpyridine (tBP) into the perovskite precursor can increase the moisture resistance and improve the crystallinity of the perovskite film .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The purification of the final product is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where the tert-butyl group can influence the regioselectivity of the reaction. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-(Tert-butyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.

Comparison with Similar Compounds

    3-Butylpyridine: Similar structure but with a butyl group instead of a tert-butyl group.

    2-(Tert-butyl)pyridine: The tert-butyl group is attached to the second carbon of the pyridine ring.

    4-(Tert-butyl)pyridine: The tert-butyl group is attached to the fourth carbon of the pyridine ring.

Comparison: 3-(Tert-butyl)pyridine is unique due to the position of the tert-butyl group, which influences its chemical reactivity and physical properties. Compared to 3-butylpyridine, the tert-butyl group provides greater steric hindrance, affecting the compound’s interactions in chemical reactions and coordination complexes. The position of the tert-butyl group also impacts the regioselectivity of substitution reactions on the pyridine ring.

Properties

IUPAC Name

3-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUIIWHYTLCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334484
Record name 3-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38031-78-6
Record name 3-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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